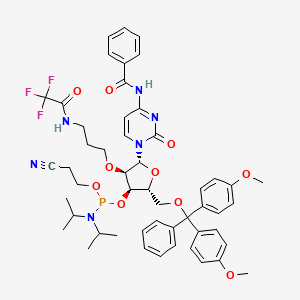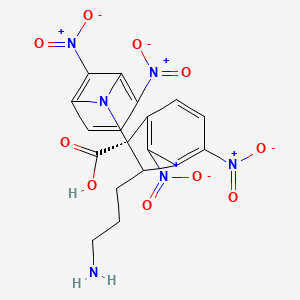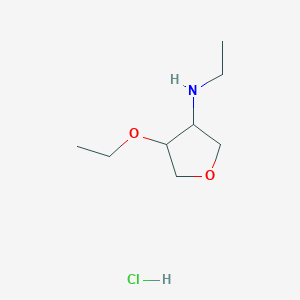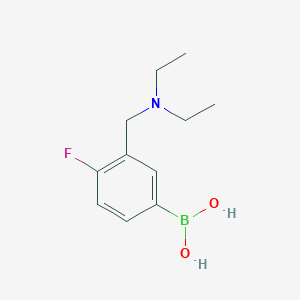
N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is a specialized organic compound used primarily in the synthesis of oligonucleotides. This compound is a phosphoramidite monomer, which plays a crucial role in the field of DNA/RNA synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite involves multiple steps. The starting material, cytidine, undergoes protection and functionalization to introduce the benzoyl, dimethoxytrityl (DMTr), and trifluoroacetyl groups. The reaction conditions typically involve the use of organic solvents and reagents such as dichloromethane, pyridine, and trifluoroacetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in oligonucleotide synthesis where the phosphoramidite group reacts with a hydroxyl group to form a phosphite triester.
Deprotection Reactions: Removal of protecting groups such as DMTr and trifluoroacetyl under acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like tetrazole or other activators in anhydrous conditions.
Deprotection Reactions: Use of acidic reagents such as dichloroacetic acid or trifluoroacetic acid.
Major Products
The major products formed from these reactions are oligonucleotides with specific sequences, which are essential for various applications in molecular biology and genetic research .
Wissenschaftliche Forschungsanwendungen
N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is widely used in scientific research, including:
Chemistry: Synthesis of custom oligonucleotides for research and diagnostic purposes.
Biology: Study of gene expression, regulation, and genetic mutations.
Medicine: Development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic applications.
Industry: Production of synthetic DNA/RNA for biotechnology and pharmaceutical industries.
Wirkmechanismus
The compound exerts its effects by participating in the synthesis of oligonucleotides. The phosphoramidite group reacts with the hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate linkage, extending the oligonucleotide chain . The protecting groups (DMTr and trifluoroacetyl) ensure selective reactions and prevent unwanted side reactions during the synthesis process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N4-Benzoyl-5’-O-DMTr-2’-deoxycytidine
- N4-Benzoyl-5’-O-DMTr-2’-O-(N3-acetyl) aminopropyl cytidine
- N4-Benzoyl-5’-O-DMTr-2’-O-(N3-butyryl) aminopropyl cytidine
Uniqueness
N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is unique due to its trifluoroacetyl group, which provides enhanced stability and selectivity during oligonucleotide synthesis. This makes it particularly valuable for applications requiring high precision and efficiency .
Eigenschaften
Molekularformel |
C51H58F3N6O10P |
|---|---|
Molekulargewicht |
1003.0 g/mol |
IUPAC-Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C51H58F3N6O10P/c1-34(2)60(35(3)4)71(68-32-13-28-55)70-44-42(33-67-50(37-17-11-8-12-18-37,38-19-23-40(64-5)24-20-38)39-21-25-41(65-6)26-22-39)69-47(45(44)66-31-14-29-56-48(62)51(52,53)54)59-30-27-43(58-49(59)63)57-46(61)36-15-9-7-10-16-36/h7-12,15-27,30,34-35,42,44-45,47H,13-14,29,31-33H2,1-6H3,(H,56,62)(H,57,58,61,63)/t42-,44-,45-,47-,71?/m1/s1 |
InChI-Schlüssel |
PLGRAOCWBZAGHT-YJGWTFTBSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)







![4,4-Dimethyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13728628.png)
![[3-(hydroxymethyl)-5-propan-2-yloxyphenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728633.png)
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline](/img/structure/B13728634.png)
![[(2R)-3-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13728636.png)

![ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B13728643.png)
